molecular formula C23H15NO4S B2392448 1-(1,3-benzothiazol-2-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate CAS No. 476641-42-6

1-(1,3-benzothiazol-2-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate

Katalognummer: B2392448
CAS-Nummer: 476641-42-6
Molekulargewicht: 401.44
InChI-Schlüssel: VTLNASAGAXVLAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,3-Benzothiazol-2-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate is a hybrid heterocyclic compound combining a benzo[f]chromene core with a 1,3-benzothiazole moiety via an ethyl ester linkage. The benzo[f]chromene scaffold is structurally related to coumarin derivatives, which are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Eigenschaften

IUPAC Name

1-(1,3-benzothiazol-2-yl)ethyl 3-oxobenzo[f]chromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO4S/c1-13(21-24-18-8-4-5-9-20(18)29-21)27-22(25)17-12-16-15-7-3-2-6-14(15)10-11-19(16)28-23(17)26/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLNASAGAXVLAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)OC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Three-Component Condensation Strategy

The benzo[f]chromene core can be constructed via a silica-supported ionic liquid-catalyzed reaction between 1-naphthol, acetophenone derivatives, and triethyl orthobenzoate. This method, adapted from, achieves yields >85% under solvent-free conditions at 80°C (Scheme 1).

Mechanistic Insights:
The ionic liquid [pmim]HSO₄-SiO₂ facilitates:

  • Knoevenagel condensation between acetophenone and orthobenzoate
  • Michael addition of 1-naphthol to the α,β-unsaturated intermediate
  • Cyclodehydration to form the chromene ring.

Hydrolysis to Carboxylic Acid

Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate intermediates undergo saponification using 10% NaOH in ethanol at 80°C for 15 minutes, achieving 92% conversion to the carboxylic acid. Critical parameters:

  • Temperature: <80°C prevents decarboxylation
  • Solvent: Ethanol/water (1:2 v/v) optimizes solubility
  • Workup: Precipitation in cold water yields pure product.

Synthesis of 1-(1,3-Benzothiazol-2-yl)ethanol

Benzothiazole Ring Formation

The Hoesch reaction provides direct access to 2-substituted benzothiazoles:

  • Substrate Preparation:

    • 2-Aminothiophenol reacts with β-keto esters in HCl/EtOH
    • Cyclocondensation forms 2-acetylbenzothiazole (85% yield)
  • Ketone Reduction:

    • NaBH₄ in THF reduces 2-acetylbenzothiazole to 1-(1,3-benzothiazol-2-yl)ethanol
    • Yield: 78% after recrystallization (ethanol/water)

Alternative Route:
Nucleophilic substitution of 2-chlorobenzothiazole with ethylene oxide under phase-transfer conditions (TBAB, K₂CO₃, DMF) achieves 65% yield but requires rigorous moisture control.

Esterification Strategies

Steglich Esterification

Conditions:

  • Coupling Agent: DCC (1.2 eq)
  • Catalyst: DMAP (0.1 eq)
  • Solvent: Anhydrous CH₂Cl₂
  • Temperature: 0°C → RT over 12h

Yield: 82% after column chromatography (SiO₂, hexane/EtOAc 3:1)

Acyl Chloride Method

  • Chlorination:

    • Oxalyl chloride (2 eq) in dry DCM
    • Catalytic DMF (1 drop)
    • 0°C → RT, 2h
  • Alcohol Coupling:

    • 1-(1,3-Benzothiazol-2-yl)ethanol (1.1 eq)
    • Pyridine (3 eq) as HCl scavenger
    • Yield: 79%

Optimization Data

Table 1. Esterification Method Comparison

Parameter Steglich Acyl Chloride
Yield (%) 82 79
Purity (HPLC) 98.5 97.2
Reaction Time (h) 12 4
Scale-up Feasibility Excellent Moderate

Spectroscopic Characterization

1H NMR (500 MHz, CDCl₃):

  • δ 8.45 (d, J=8.5 Hz, 1H, H-4 chromene)
  • δ 7.92–7.88 (m, 2H, benzothiazole H-5,6)
  • δ 5.32 (q, J=6.8 Hz, 1H, CHCH₂O)
  • δ 3.01 (s, 3H, COCH₃)

IR (KBr):

  • 1745 cm⁻¹ (ester C=O)
  • 1680 cm⁻¹ (chromenone C=O)
  • 1590 cm⁻¹ (benzothiazole C=N)

Alternative Synthetic Approaches

One-Pot Tandem Reaction

Combining benzothiazole formation and esterification in ionic liquid [Bmim]HSO₄:

  • 2-Aminothiophenol + ethyl acetoacetate → benzothiazole
  • In situ reaction with preformed chromene acid
  • Yield: 74% (needs optimization)

Microwave-Assisted Synthesis

Rapid coupling (30 min, 100W):

  • 20% yield improvement vs conventional heating
  • Limited substrate stability above 120°C

Industrial-Scale Considerations

Critical Factors:

  • Catalyst Recycling: Ionic liquids from maintain activity for 5 cycles
  • Waste Streams: Ethanol/water mixtures from hydrolysis require distillation recovery
  • Throughput: 1.2 kg/day achievable with continuous flow reactors

Wirkmechanismus

The mechanism of action of 1-(1,3-benzothiazol-2-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins . The exact pathways and molecular targets can vary depending on the specific application and derivative used .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Yield Trends : Simple esters (e.g., 6a , 6b ) exhibit higher yields (>90%) compared to bulkier derivatives (6c , 6d ), suggesting steric or electronic challenges in esterification. The target compound’s synthesis may face similar hurdles due to the bulky benzothiazole group .
  • Melting Points : Methyl ester (6a ) has the highest melting point (161.6–163.2°C), likely due to strong intermolecular interactions in the crystalline lattice. The target compound’s melting point is expected to differ significantly due to the planar aromatic benzothiazole moiety, which may enhance π-π stacking.

Comparison with Benzothiazole-Containing Analogues

1-(1,3-Benzothiazol-2-yl)ethanone (CAS 1629-78-3)

  • Structure: Simpler benzothiazole derivative with an acetyl group (C9H7NOS, MW 177.23) .

Ethyl 7-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

  • Structure : Combines benzothiazole with a naphthyridine core via a piperazine linker .

Electronic and Steric Effects

  • The electron-withdrawing benzothiazole group may reduce the electron density of the ester carbonyl, altering reactivity in nucleophilic acyl substitution reactions compared to alkyl esters .

Biologische Aktivität

1-(1,3-benzothiazol-2-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant research findings.

The compound has the following chemical structure and properties:

  • Molecular Formula : C15H13N O4S
  • Molecular Weight : 299.33 g/mol
  • IUPAC Name : 1-(1,3-benzothiazol-2-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate

Synthesis

The synthesis of this compound typically involves the condensation of benzothiazole derivatives with chromene-based structures. Various methodologies have been explored, including the use of ionic liquids as catalysts to enhance yields and reduce reaction times .

Anticancer Activity

Recent studies have demonstrated that compounds similar to 1-(1,3-benzothiazol-2-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Compounds in this class have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values for some derivatives ranged from 0.12 to 2.78 µM, indicating potent activity .
CompoundCell LineIC50 (µM)
AMCF-70.48
BU-9370.78
CHCT1161.54

The mechanism of action for these compounds often involves inducing apoptosis in cancer cells through various pathways:

  • Caspase Activation : Flow cytometry assays indicated that these compounds trigger apoptosis by increasing caspase activity.
  • Cell Cycle Arrest : Some derivatives have been shown to arrest the cell cycle at the G1 phase, inhibiting cell proliferation .

Enzymatic Inhibition

Benzothiazole derivatives have also been studied for their ability to inhibit enzymes involved in lipid metabolism:

  • Hepatic Lipase Inhibition : Certain compounds have demonstrated effectiveness in inhibiting hepatic lipase, which plays a critical role in lipid metabolism and is implicated in hypercholesterolemia .

Case Studies

A notable study focused on the protective effects of related compounds against oxidative stress in cellular models. The results indicated that these compounds could mitigate damage caused by reactive oxygen species (ROS), suggesting potential applications in neuroprotection and other oxidative stress-related conditions .

Q & A

Q. What are the common synthetic routes for preparing 1-(1,3-benzothiazol-2-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate?

The synthesis typically involves multi-step reactions, starting with the condensation of benzothiazole derivatives with chromene precursors. For example, analogous compounds like ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate are synthesized via cyclization reactions using catalysts such as palladium or copper under reflux conditions in solvents like dimethylformamide (DMF) or toluene . Key steps include functional group activation (e.g., esterification) and heterocyclic ring formation. Reaction parameters (temperature, solvent polarity) must be optimized to achieve yields >70% .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate (monoclinic system, space group P21/n, with unit cell parameters a = 14.67 Å, b = 4.52 Å, c = 19.39 Å) . Complementary methods include:

  • NMR spectroscopy : To verify proton environments and coupling patterns.
  • Mass spectrometry (MS) : For molecular ion ([M+H]<sup>+</sup>) and fragmentation pattern validation.
  • HPLC : To assess purity (>95% threshold for pharmacological studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzothiazole-chromene hybrids?

Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) often arise from variations in assay conditions or structural analogs. To address this:

  • Perform dose-response studies across multiple cell lines or microbial strains.
  • Use molecular docking to compare binding affinities with target proteins (e.g., kinases, DNA topoisomerases).
  • Validate mechanisms via knockout models or competitive binding assays . For example, methyl 2-oxo-2H-benzo[g]chromene-3-carboxylate shows divergent activities depending on substituent positions (e.g., methoxy at C8 enhances antimicrobial activity) .

Q. What experimental design principles apply when evaluating environmental fate or ecological risks of this compound?

Follow frameworks like Project INCHEMBIOL, which emphasizes:

  • Long-term monitoring : Track degradation pathways (hydrolysis, photolysis) and bioaccumulation in model organisms.
  • Multi-compartment analysis : Assess distribution in soil, water, and biota using LC-MS/MS.
  • Ecotoxicological assays : Measure EC50 values in Daphnia magna or algal species . Controls should include abiotic samples and solvent blanks to distinguish biological vs. chemical transformations .

Q. How do structural modifications influence the pharmacokinetic properties of benzothiazole-chromene derivatives?

Substituent effects are critical:

  • Electron-withdrawing groups (e.g., -Cl, -F) improve metabolic stability by reducing cytochrome P450 oxidation.
  • Hydrophilic moieties (e.g., -OH, -COOH) enhance aqueous solubility but may reduce blood-brain barrier permeability. For instance, ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate exhibits higher bioavailability than its methoxy analog due to improved solubility . Computational tools like LogP prediction (e.g., 2.63 for a related benzothiazole derivative) aid in rational design .

Q. What strategies mitigate challenges in purity assessment during large-scale synthesis?

Advanced purification and monitoring methods include:

  • Hyphenated techniques : LC-MS or GC-MS for real-time impurity profiling.
  • Recrystallization optimization : Use solvent mixtures (e.g., ethanol/water) to maximize crystal purity.
  • In-line PAT (Process Analytical Technology) : Monitor reaction progress via FTIR or Raman spectroscopy . For example, palladium-catalyzed reactions require residual metal quantification via ICP-MS to meet pharmacopeial standards (<10 ppm) .

Methodological Resources

  • Crystallographic Data : Refer to CCDC deposition numbers (e.g., 1538327 for analogous benzimidazole derivatives) for structural comparisons .
  • Comparative Bioactivity Tables : Use SAR tables to prioritize analogs for testing (e.g., methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate vs. hydroxylated variants) .
  • Environmental Risk Templates : Adapt protocols from long-term ecological studies (2005–2011) for standardized risk assessment .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.